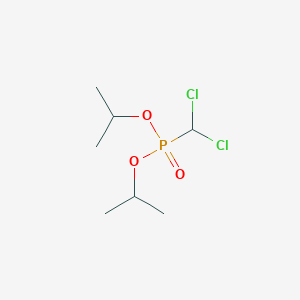
Diisopropyl dichloromethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl dichloromethylphosphonate is an organophosphorus compound characterized by the presence of two isopropyl groups and a dichloromethyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl dichloromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of dichloromethylphosphonic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water through azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced distillation techniques and catalysts can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl dichloromethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, methylphosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diisopropyl dichloromethylphosphonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diisopropyl dichloromethylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby preventing substrate binding and catalysis. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but lacks the dichloromethyl group.
Diisopropyl fluorophosphate: Contains a fluorine atom instead of the dichloromethyl group and is known for its use as a nerve agent.
Dimethyl methylphosphonate: Contains methyl groups instead of isopropyl groups
Uniqueness
This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses .
Propriétés
Numéro CAS |
55696-11-2 |
|---|---|
Formule moléculaire |
C7H15Cl2O3P |
Poids moléculaire |
249.07 g/mol |
Nom IUPAC |
2-[dichloromethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15Cl2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 |
Clé InChI |
JEQBSLCMLPOLLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(Cl)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
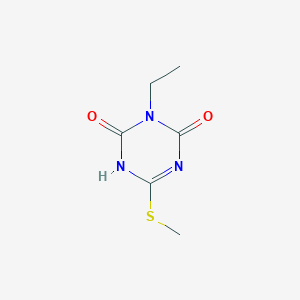
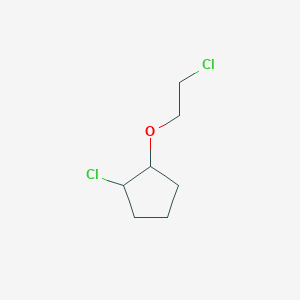
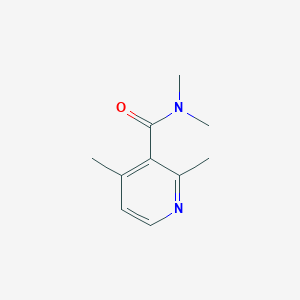
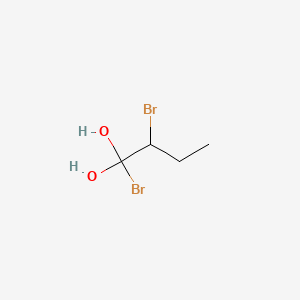
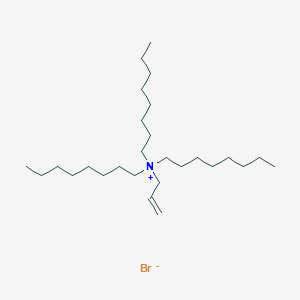
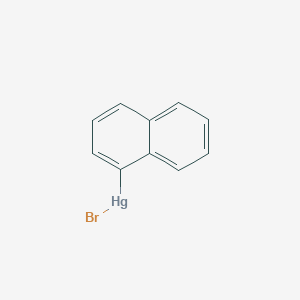

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
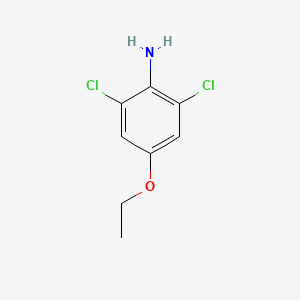
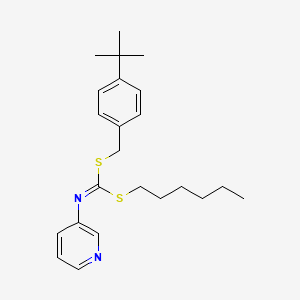
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
